molecular formula C14H13N3OS B12912306 5-Methyl-2-phenyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one CAS No. 821782-84-7

5-Methyl-2-phenyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one

Cat. No.: B12912306
CAS No.: 821782-84-7
M. Wt: 271.34 g/mol
InChI Key: FNGOOCZZEFSMTR-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-3-(pyrimidin-2-yl)thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, along with a pyrimidine ring and phenyl and methyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-3-(pyrimidin-2-yl)thiazolidin-4-one typically involves the reaction of a thioamide with an α-haloketone in the presence of a base. One common method includes the following steps:

    Starting Materials: Thioamide, α-haloketone, and a base (e.g., sodium hydroxide).

    Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C.

    Procedure: The thioamide and α-haloketone are mixed in the solvent, and the base is added to initiate the reaction. The mixture is stirred and heated for several hours until the reaction is complete.

    Isolation: The product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization.

Industrial Production Methods

Industrial production of 5-Methyl-2-phenyl-3-(pyrimidin-2-yl)thiazolidin-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-3-(pyrimidin-2-yl)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyl-3-(pyrimidin-2-yl)thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-3-(pyridin-2-yl)thiazolidin-4-one: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    5-Methyl-2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one: Similar structure but with a pyridine ring and an additional methyl group.

Uniqueness

5-Methyl-2-phenyl-3-(pyrimidin-2-yl)thiazolidin-4-one is unique due to its specific combination of substituents, which can result in distinct biological activities and chemical reactivity compared to its analogs. The presence of the pyrimidine ring may enhance its interaction with certain biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

821782-84-7

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

IUPAC Name

5-methyl-2-phenyl-3-pyrimidin-2-yl-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H13N3OS/c1-10-12(18)17(14-15-8-5-9-16-14)13(19-10)11-6-3-2-4-7-11/h2-10,13H,1H3

InChI Key

FNGOOCZZEFSMTR-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(S1)C2=CC=CC=C2)C3=NC=CC=N3

Origin of Product

United States

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